molecular formula C33H47O13N<br>C33H47NO13 B549155 Natamycin CAS No. 7681-93-8

Natamycin

Cat. No. B549155
CAS RN: 7681-93-8
M. Wt: 665.7 g/mol
InChI Key: NCXMLFZGDNKEPB-FFPOYIOWSA-N
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Description

Natamycin, also known as pimaricin, is an antifungal medication used to treat fungal infections around the eye. This includes infections of the eyelids, conjunctiva, and cornea. It is used as eyedrops . Natamycin is also used in the food industry as a preservative .


Synthesis Analysis

Natamycin is produced by the strains of Streptomyces natalensis . Several novel therapeutic approaches for the topical delivery of natamycin have been reported to overcome the challenges posed by the conventional dosage forms and to improve ocular bioavailability for the efficient management of fungal keratitis .


Molecular Structure Analysis

Structurally, natamycin is characterized by a series of conjugated double bonds enclosed in a macrocyclic lactone ring with the number of hydroxyl bonds. The lactone ring consists of 25 carbon atoms .


Chemical Reactions Analysis

Like other polyene antibiotics, Natamycin inhibits fungal growth by binding to sterols. Specifically, Natamycin binds to ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission .


Physical And Chemical Properties Analysis

Natamycin is a white or creamy-white colored powder with a molecular weight of 665.75 g/mol. The empirical formula is C33H47O13N . Natamycin shows poor solubility in water (~ 40 µg/mL), but it is soluble in organic solvents like acetone, chloroform, and ethanol .

Scientific Research Applications

  • Antifungal Mechanism : Natamycin acts by binding specifically to ergosterol, an essential component in fungal membranes, without permeabilizing the membrane. This unique mode of action blocks fungal growth Welscher et al., 2008.

  • Food Preservation Concerns : While commonly used in the food industry, concerns have been raised about the development of resistance in intestinal Candida spp. due to its use in food preservation. This raises questions about the potential impact on clinical efficacy of related antifungal drugs Dalhoff & Levy, 2015.

  • Bio-Preservative Research : Studies on the physical and chemical properties, anti-microbial mechanism, fermentation, and separation technology of natamycin indicate its potential as a natural anti-epiphyte and bio-preservative in food and medical industries Xu Bao-xin, 2014.

  • Postharvest Pathogen Control : Natamycin is effective against postharvest pathogens like Botrytis cinerea and Penicillium expansum in fruits, acting primarily by inhibiting spore germination and damaging the plasma membrane of these fungi He et al., 2019.

  • Potential Against Leishmaniasis : Natamycin shows promising anti-proliferative activity against both promastigote and amastigote forms of Leishmaniasis parasites. It disrupts calcium homeostasis and mitochondrial function in these parasites Awasthi & Mitra, 2018.

  • Enhanced Production Techniques : Research on cultivation conditions and genetic engineering strategies has been conducted to improve the productivity of natamycin, including the effects of dissolved oxygen and shear force in fermentation processes Liang et al., 2008.

  • Yeast Growth Control : Its effectiveness against various yeasts, including Saccharomyces cerevisiae, Zygosaccharomyces rouxii, and Yarrowia lipolytica, has been evaluated, demonstrating its potential as a natural ingredient in processed foods Resa, Jagus, & Gerschenson, 2014.

  • Molecular Biology Advances : Studies on the molecular biology of natamycin, including its biosynthetic gene cluster, have been conducted to understand its production and regulation mechanisms Wu Jian, 2003.

  • Food Applications : Natamycin's role as a natural preservative in various food products like yogurt, sausages, juices, and wines has been extensively reviewed, emphasizing its properties, production methods, and application Meena et al., 2021.

  • Chromosome and Genotoxic Effects : The effects of natamycin on chromosome aberrations, sister chromatid exchanges, and micronucleus formation in human lymphocytes have been investigated to assess its genotoxic potential Rencüzoğulları et al., 2009.

  • Semisynthetic Amides Development : Research on creating semisynthetic amides of natamycin to enhance its water solubility and antifungal activity has been conducted, with promising results against various Candida spp. and filamentous fungi Tevyashova et al., 2022.

  • Baseline Sensitivity in Pathogens : Studies on the baseline sensitivities of major postharvest pathogens to natamycin and the resistance potential in Penicillium digitatum have been conducted to support its use in integrated pest management Chen, Forster, & Adaskaveg, 2020.

  • Effects on Cytochrome P450 Enzymes : The effects of natamycin on the activities of various drug metabolizing enzymes in rat liver microsomes have been studied, indicating potential impacts on the metabolism of other xenobiotics Martínez et al., 2013.

  • Cholesterol Oxidase Overexpression : Research on improving natamycin production by overexpressing cholesterol oxidase in Streptomyces gilvosporeus suggests a new avenue for genetic engineering of its production Wang et al., 2016.

properties

IUPAC Name

(1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+/t18-,19-,20+,21+,22+,23-,24-,25+,27-,28+,29-,30+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXMLFZGDNKEPB-FFPOYIOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C/C(=O)O1)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47O13N, C33H47NO13
Record name NATAMYCIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to creamy-white crystalline powder
Record name NATAMYCIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

Like other polyene antibiotics, Natamycin inhibits fungal growth by binding to sterols. Specifically, Natamycin binds to ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission. This differs from the mechanism of most other polyene antibiotics, which tend to work by altering fungal membrane permeability instead.
Record name Natamycin
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Natamycin

CAS RN

7681-93-8
Record name Natamycin
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Record name Natamycin [USAN:USP:INN:BAN]
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Record name Natamycin
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Record name Natamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NATAMYCIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,400
Citations
H Brik - Analytical profiles of drug substances, 1981 - Elsevier
… Natamycin belongs to the large group of … Natamycin is a white to cream-colored, almost tasteless and almost odorless crystalline powder. The microbiological activity of natamycin is …
Number of citations: 81 www.sciencedirect.com
J Delves-Broughton, LV Thomas… - FOOD SCIENCE …, 2005 - books.google.com
Natamycin has been used for several years as a preservative for the prevention of spoilage resulting from yeast or mold growth associated with certain foods and beverages. Natamycin …
Number of citations: 44 books.google.com
J Stark, HS Tan - Food preservatives, 2003 - Springer
… fungi, natamycin has found its way as a preservative in the food industry. Natamycin has been … As natamycin has no antibacterial activity, the natural ripening processes in cheeses and …
Number of citations: 39 link.springer.com
M Meena, P Prajapati, C Ravichandran… - Food Science and …, 2021 - Springer
… In this review, natamycin properties, production methods, toxicity, and application as a … required in natamycin production. The mode of action and inhibitory effect of natamycin on yeast …
Number of citations: 39 link.springer.com
PM Davidson, C Doan - Antimicrobials in food, 2020 - taylorfrancis.com
… Commercial natamycin preparations made by fermentation in glucose-based media by … contain approximately 50% natamycin blended with lactose. Natamycin is active against nearly …
Number of citations: 86 www.taylorfrancis.com
S Qiu, GQ Zhao, J Lin, X Wang, LT Hu… - International journal …, 2015 - ncbi.nlm.nih.gov
… econazole versus 5% natamycin showed little difference in … gluconate versus 5% natamycin indicated that the results on … 5% natamycin suggested that natamycin treatment appeared to …
Number of citations: 73 www.ncbi.nlm.nih.gov
JC Pedersen - Applied and environmental microbiology, 1992 - Am Soc Microbiol
… The use of natamycin in the prevention of the growth of molds on certain cheeses … on natamycin- and cycloheximide-containing agar media. Also, we examined the stability of natamycin …
Number of citations: 152 journals.asm.org
A Patil, P Lakhani, S Majumdar - Journal of Drug Delivery Science and …, 2017 - Elsevier
… This review discusses various aspects of natamycin such as its chemistry and pharmacology… the marketed natamycin formulation (Natacyn ® ) to obtain a perspective of natamycin use …
Number of citations: 37 www.sciencedirect.com
H Brik - Analytical Profiles of Drug Substances and Excipients, 1994 - Elsevier
Publisher Summary This chapter provides the description, synthesis, physical properties, pharmacokinetics, and methods of analysis of natamycin. Natarnycin belongs to the large …
Number of citations: 39 www.sciencedirect.com
YM Te Welscher, HH Ten Napel, MM Balagué… - Journal of Biological …, 2008 - ASBMB
… Natamycin is a polyene antibiotic that is commonly used as … The mode of action of natamycin is unknown and is … binding studies revealed that natamycin binds specifically to ergosterol …
Number of citations: 279 www.jbc.org

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